REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([CH3:13])[N:7]=1)=[CH2:5])C.[Br:14]N1C(=O)CCC1=O>C1COCC1.O>[Br:14][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]([CH3:13])[N:7]=1)=[O:5]
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Name
|
2-(1-ethoxy-ethenyl)-5-fluoro-6-methyl-pyridine
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Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)C1=NC(=C(C=C1)F)C
|
Name
|
|
Quantity
|
12.02 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (
|
Type
|
WASH
|
Details
|
eluted with a gradient of ethyl acetate in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=NC(=C(C=C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |